molecular formula C15H13NO4 B2968028 3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one CAS No. 439091-17-5

3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one

Cat. No.: B2968028
CAS No.: 439091-17-5
M. Wt: 271.272
InChI Key: WUPUDBGBOWDNTG-UHFFFAOYSA-N
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Description

This compound belongs to the indolin-2-one family, characterized by a bicyclic structure with a lactam ring. The specific substitutions at the 3-position include a hydroxy group and a 2-(furan-2-yl)-2-oxoethyl side chain, while the 5-position is methyl-substituted. This structural configuration confers unique physicochemical properties, such as hydrogen-bonding capacity (via the hydroxyl group) and π-π interactions (via the furan and indole rings).

Properties

IUPAC Name

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-methyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-9-4-5-11-10(7-9)15(19,14(18)16-11)8-12(17)13-3-2-6-20-13/h2-7,19H,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPUDBGBOWDNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing green chemistry principles to minimize waste and environmental impact .

Mechanism of Action

The mechanism of action of 3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Aromatic Moieties: The furan-2-yl group in the target compound (vs. benzodioxol in or thiophene in ) influences electronic properties. Benzodioxol () introduces steric bulk and may improve metabolic resistance due to its fused ring system, whereas thiophene () offers stronger π-π stacking interactions in crystal lattices.
  • Halogen Substitutions :

    • 5-Fluoro () and 5-bromo () analogs demonstrate how halogens affect bioactivity. Fluorine often enhances membrane permeability, while bromine increases molecular weight and may influence toxicity profiles.
  • Hydroxy and Oxoethyl Groups :

    • The 3-hydroxy-2-oxoethyl side chain is conserved across many analogs (e.g., ). This moiety contributes to hydrogen-bond networks, critical for crystallinity and solubility.

Biological Activity

3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one, also known as a furan derivative, has garnered attention in pharmaceutical chemistry due to its diverse biological activities. This compound is a part of a larger class of indole-based derivatives, which are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.

The molecular formula for this compound is C14H13NO3C_{14}H_{13}NO_3 with a molecular weight of approximately 271.27 g/mol. The structural characteristics include a furan ring and an indolinone moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing furan and indole structures exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have demonstrated that furan derivatives possess notable antimicrobial properties. Specifically, compounds similar to this compound have shown efficacy against various pathogens:

Pathogen Activity Reference
Candida albicansInhibition of growth
Escherichia coliSignificant antibacterial effect
Staphylococcus aureusEffective against Gram-positive bacteria

Anticancer Potential

The anticancer activity of indole derivatives has been extensively studied. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest: Compounds in this class can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction: They may trigger apoptotic pathways, promoting programmed cell death in malignant cells.
  • Targeting Specific Pathways: Some studies suggest that these compounds interact with key proteins involved in cancer progression, such as Bcl-2 family proteins.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Study on Indole Derivatives: A study published in MDPI demonstrated that indole-linked thiazoles exhibited potent cytotoxicity against human glioblastoma and melanoma cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights: Molecular dynamics simulations revealed that certain indole derivatives interact with target proteins primarily through hydrophobic contacts, emphasizing the importance of structural features for activity .

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